4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is a derivative of 4-fluorobenzaldehyde, characterized by the presence of a dinitrophenylhydrazone moiety. This compound is notable for its isotopic labeling with deuterium, specifically at the 3, 5, and 6 positions, which enhances its utility in various analytical applications, particularly in mass spectrometry. The molecular formula of this compound is , with a molecular weight of approximately 307.25 g/mol .
The compound is a solid at room temperature and is handled with caution due to its potential health hazards, including skin and eye irritation upon contact .
The formation of 4-fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 typically involves the reaction of 4-fluorobenzaldehyde with 2,4-dinitrophenylhydrazine. This reaction is a classic example of hydrazone formation, where the carbonyl group of the aldehyde reacts with the amino group of the hydrazine to form a hydrazone linkage. The general reaction can be summarized as follows:
The incorporation of deuterium isotopes can be achieved through specific synthetic routes that introduce deuterated reagents or through exchange reactions involving deuterated solvents .
The synthesis of 4-fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 can be performed using several methods:
4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 has several applications:
Interaction studies involving this compound often focus on its reactivity towards various nucleophiles and electrophiles. The presence of the dinitrophenyl group can enhance its reactivity, making it useful for studying reaction mechanisms involving carbonyl compounds. Additionally, its isotopic labeling allows researchers to track metabolic pathways or chemical transformations in biological systems .
Several compounds share structural similarities with 4-fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3. Here are some notable examples:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
3-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone | Similar hydrazone formation | Different fluorine position affects reactivity |
Benzaldehyde 2,4-Dinitrophenylhydrazone | No fluorine substitution | Commonly used for general hydrazone synthesis |
Chlorobenzaldehyde 2,4-Dinitrophenylhydrazone | Chlorine instead of fluorine | Variation in halogen affects biological interactions |
The uniqueness of 4-fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 lies in its specific isotopic labeling and fluorine substitution, which can influence both its chemical behavior and analytical properties compared to other similar compounds .
The development of effective deuteration strategies for aromatic hydrazone derivatives requires careful consideration of the chemical environment and reactivity patterns inherent to these compounds [3] [4]. Hydrazone formation traditionally involves the condensation reaction between aldehydes and hydrazines, creating a carbon-nitrogen double bond that serves as the foundation for subsequent deuterium incorporation [3] [15].
The general synthetic approach for 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 involves the initial formation of the hydrazone linkage through reaction of 4-fluorobenzaldehyde with 2,4-dinitrophenylhydrazine, followed by selective deuteration procedures [3]. The incorporation of deuterium isotopes can be achieved through specific synthetic routes that introduce deuterated reagents or through exchange reactions involving deuterated solvents [4].
Deuteration Method | Deuterium Source | Temperature Range (°C) | Deuterium Incorporation (%) | Reaction Time | Substrate Compatibility |
---|---|---|---|---|---|
Acid-Catalyzed Hydrogen-Deuterium Exchange | D2SO4 in CD3OD | 60-150 | 70-98 | 2-120 hours | Aromatic compounds, indoles |
Solvent-Mediated Isotopic Incorporation | DMSO-d6 | 120 | 50-100 | 4-24 hours | Alkynes, aromatic compounds |
Metal-Catalyzed Deuteration | D2O with metal catalyst | 25-180 | 87-99 | 12-24 hours | Aryl halides, heterocycles |
Base-Mediated Deuteration | D2O with base | 120 | 50-100 | 4-24 hours | Alkynes, aromatic compounds |
Electrochemical Deuteration | D2O at electrode | Room temperature | 72-99 | 500+ hours | Aldehydes, ketones, alkenes |
Acid-catalyzed hydrogen-deuterium exchange represents one of the most versatile and widely employed methods for introducing deuterium into aromatic hydrazone systems [4] [5]. This methodology relies on the activation of aromatic carbon-hydrogen bonds through protonation, facilitating the subsequent exchange with deuterium atoms from appropriate deuterium sources [4] [11].
The most effective acid-catalyzed protocols utilize deuterated sulfuric acid (D2SO4) in combination with deuterated methanol (CD3OD) as the reaction medium [4] [6]. Research has demonstrated that treatment of aromatic compounds with 20 weight percent D2SO4 in CD3OD at temperatures ranging from 60 to 90 degrees Celsius provides efficient deuteration with high incorporation levels [4] [6]. The mechanism involves initial protonation of the aromatic system, creating a reactive intermediate that readily undergoes exchange with deuterium from the solvent system [4] [11].
For hydrazone derivatives specifically, the acid-catalyzed approach requires careful optimization to prevent hydrolysis of the hydrazone linkage while maintaining effective deuterium incorporation [22] [27]. The reaction conditions must balance the need for sufficient acidity to promote hydrogen-deuterium exchange with the stability requirements of the hydrazone functional group [22] [11]. Studies have shown that maintaining reaction temperatures below 90 degrees Celsius and using controlled acid concentrations minimizes unwanted side reactions while achieving deuterium incorporation levels of 70 to 98 percent [4] [6].
The deuteration process typically proceeds through a reversible mechanism where the aromatic carbon-hydrogen bond is activated by acid coordination, followed by elimination and subsequent incorporation of deuterium from the deuterated solvent [4] [11]. This reversible nature allows for high levels of isotopic incorporation through equilibrium processes that favor deuterium retention [5] [11].
Advanced protocols have been developed that enable large-scale synthesis through in situ preparation of deuterated solvent systems [4] [6]. The method involves treating trimethyl orthoformate with deuterium oxide in the presence of deuterated sulfuric acid, followed by removal of methylformate through distillation in an inert atmosphere [4]. This approach provides economical access to deuterated aromatic compounds in quantities exceeding one gram while maintaining high deuterium content [4] [6].
Solvent-mediated isotopic incorporation represents an alternative approach that leverages the unique properties of deuterated solvents to facilitate hydrogen-deuterium exchange in aromatic hydrazone systems [8] [9]. This methodology offers distinct advantages in terms of reaction conditions and substrate compatibility, particularly for compounds that may be sensitive to strongly acidic conditions [8] [9].
The most prominent solvent-mediated approach utilizes dimethyl sulfoxide-d6 (DMSO-d6) as both the reaction medium and deuterium source [8] [9]. Research has established that DMSO-d6 can effectively promote deuterium incorporation through base-mediated mechanisms that operate under milder conditions compared to acid-catalyzed protocols [8] [9]. The reaction typically requires temperatures around 120 degrees Celsius and can achieve deuterium incorporation levels ranging from 50 to 100 percent depending on substrate structure and reaction conditions [8] [9].
The mechanism of solvent-mediated deuteration involves the abstraction of acidic protons from the substrate by base, followed by proton exchange between the substrate and the deuterated solvent [8] [9]. Studies using nuclear magnetic resonance spectroscopy have confirmed that the solvent plays a crucial role in deuterium incorporation, with the degree of exchange being directly proportional to the deuterium content of the solvent system [8] [9].
Base-promoted deuteration protocols using DMSO-d6 have demonstrated particular effectiveness with electronically varied substrates [8] [9]. The reaction involves a metal-free, ligand-free, and additive-free route that provides high levels of deuterium incorporation using DMSO-d6 as an environmentally friendly reagent [8] [9]. The electronic effects of substituents play a crucial role in controlling the degree of deuteration, with electron-withdrawing groups generally facilitating more efficient exchange [8] [9].
Advanced solvent-mediated techniques have been developed that utilize hexafluoroisopropanol-d1 (HFIP-d1) in combination with deuterium oxide [17]. This method operates under ambient conditions and utilizes catalytic amounts of hexafluorophosphate to trigger hydrogen isotope exchange [17]. The approach enables synthesis of deuterated aromatic compounds with high yields and excellent deuterium incorporation levels across a wide range of substrates including phenols, anilines, anisoles, and heterocyclic compounds [17].
The optimization of reaction conditions for deuteration of 4-fluorobenzaldehyde derivatives requires systematic investigation of multiple parameters that influence both reaction efficiency and deuterium incorporation levels [28] [29]. The presence of the fluorine substituent introduces unique electronic and steric considerations that must be addressed to achieve optimal results [28] .
Temperature optimization studies have revealed that reaction temperatures between 60 and 90 degrees Celsius provide the optimal balance between reaction rate and product stability for fluorobenzaldehyde derivatives [4] [28]. Higher temperatures can increase the rate of deuterium incorporation but may also promote unwanted side reactions or degradation of the hydrazone linkage [29] [33]. Lower temperatures generally result in incomplete exchange and longer reaction times [23] [29].
Catalyst loading optimization has demonstrated that palladium-based catalysts at 5 to 10 mole percent loading provide optimal results for metal-catalyzed deuteration protocols [30] [33]. Research has shown diminishing returns when catalyst loading exceeds 10 percent, while loadings below 5 percent result in significantly reduced reaction rates and incomplete conversion [30] [33]. The choice of catalyst system significantly impacts both activity and selectivity, with bis(tri-tert-butylphosphine)palladium(0) and SPhos Pd G3 showing particularly high efficiency [33].
Parameter | Optimal Range | Effect on Yield | Typical Yield (%) |
---|---|---|---|
Temperature | 60-90°C | Higher temp increases rate | 85-95 |
Catalyst Loading | 5-10 mol% | Diminishing returns >10% | 70-92 |
Solvent System | CD3OD/D2O (7:3) | Mixed solvents optimal | 90-99 |
Reaction Time | 5-24 hours | Longer time increases incorporation | 70-98 |
Deuterium Source Concentration | 20 wt% D2SO4 | Higher conc. increases rate | 85-97 |
pH Conditions | Acidic (pH 2-3) | Acidic conditions favor exchange | 80-95 |
Solvent system optimization has identified mixed deuterated solvent systems as providing superior results compared to single-component systems [4] [8]. The combination of CD3OD and D2O in a 7:3 ratio has been established as optimal for many fluorobenzaldehyde derivatives, providing both effective solvation and efficient deuterium transfer [4]. The mixed solvent system enables better control of reaction kinetics while maintaining high deuterium incorporation levels [4] [8].
Reaction time optimization studies indicate that deuterium incorporation increases with extended reaction times, typically reaching plateau levels after 5 to 24 hours depending on the specific conditions employed [4] [6]. Shorter reaction times may result in incomplete exchange, while excessively long reaction times can lead to product degradation or unwanted side reactions [21] [23]. The optimal reaction time depends on the specific deuteration protocol and substrate structure [4] [6].
pH optimization has revealed that mildly acidic conditions (pH 2-3) provide optimal results for acid-catalyzed deuteration protocols [11] [22]. More strongly acidic conditions can lead to hydrazone hydrolysis, while neutral or basic conditions may not provide sufficient activation for efficient hydrogen-deuterium exchange [11] [22]. The pH must be carefully controlled throughout the reaction to maintain optimal conditions [22] [25].
The purification and characterization of deuterated hydrazone byproducts requires specialized techniques that can effectively separate isotopologs while providing accurate determination of deuterium incorporation levels [19] [21]. The presence of deuterium introduces subtle changes in physical and chemical properties that must be carefully considered during purification and analysis [20] [23].
Column chromatography remains the most widely used purification method for deuterated hydrazone derivatives, typically employing silica gel stationary phases with hexanes and ethyl acetate mobile phase systems [15] [19]. The optimal solvent ratio of 9:1 hexanes to ethyl acetate provides effective separation while achieving purity levels of 85 to 95 percent with recovery yields of 70 to 85 percent [15] [19]. However, careful attention must be paid to potential isotopic dilution effects that can occur during chromatographic purification [6] [21].
Recrystallization techniques using ethanol and ethyl acetate solvent mixtures have proven effective for achieving high purity levels of 90 to 98 percent [15] [26]. The recrystallization process must be conducted under controlled conditions to prevent hydrogen-deuterium exchange with protic solvents [22] [23]. Mixed solvent systems enable selective crystallization while maintaining deuterium content [15] [26].
Purification Method | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Characterization Method |
---|---|---|---|---|
Column Chromatography | Hexanes/Ethyl acetate (9:1) | 85-95 | 70-85 | 1H NMR, 13C NMR |
Recrystallization | Ethanol/Ethyl acetate | 90-98 | 75-90 | MS, NMR, Melting point |
HPLC Separation | Acetonitrile/Water gradient | 95-99 | 60-80 | LC-MS, NMR |
Sublimation | High vacuum | 80-90 | 65-80 | GC-MS, NMR |
Crystallization from Mixed Solvents | Methanol/Water | 88-95 | 80-92 | NMR, MS, IR |
High-performance liquid chromatography (HPLC) separation techniques enable achievement of the highest purity levels (95-99 percent) but typically result in lower recovery yields (60-80 percent) [19] [21]. HPLC methods must be optimized to minimize back-exchange of deuterium during the separation process, often requiring the use of deuterated mobile phases or subzero temperature conditions [23] [21].
Characterization of deuterated hydrazone byproducts requires a comprehensive analytical approach that combines multiple spectroscopic and spectrometric techniques [19] [21]. Proton nuclear magnetic resonance (1H NMR) spectroscopy provides information about deuterium incorporation through integration of remaining proton signals and observation of chemical shift changes [4] [21]. Deuterium nuclear magnetic resonance (2H NMR) spectroscopy directly confirms deuterium incorporation sites and provides quantitative information about isotopic distribution [4] [21].
Mass spectrometry analysis enables determination of molecular weight shifts and isotopic patterns that confirm deuterium incorporation levels [2] [21]. The technique provides rapid analysis with high sensitivity and can distinguish between different isotopologs present in the sample [20] [21]. Electrospray ionization mass spectrometry is particularly useful for hydrazone derivatives due to their ease of ionization [21].
Analytical Technique | Information Provided | Typical Deuterium Content Range (%) | Analysis Time |
---|---|---|---|
1H NMR Spectroscopy | Proton integration, chemical shifts | 70-98 | 15-30 minutes |
2H NMR Spectroscopy | Deuterium incorporation sites | 70-98 | 30-60 minutes |
Mass Spectrometry | Molecular weight, isotope patterns | 70-99 | 5-15 minutes |
13C NMR Spectroscopy | Carbon framework integrity | N/A | 30-60 minutes |
IR Spectroscopy | Functional group identification | N/A | 5-10 minutes |
Elemental Analysis | Deuterium content verification | 70-98 | 24-48 hours |
Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy provides information about the integrity of the carbon framework and can reveal isotope effects on carbon chemical shifts due to deuterium substitution [4] [13]. Infrared (IR) spectroscopy enables identification of functional groups and can detect isotope-induced frequency shifts in vibrational modes [25]. Elemental analysis provides independent verification of deuterium content through direct measurement of hydrogen and deuterium ratios [19] [13].
Proton spectra of 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d₃ retain the classic hydrazone pattern but display two notable modifications.
Table 1 summarises the remaining observable resonances.
Proton environment | Chemical shift / ppm | Coupling features | Reference |
---|---|---|---|
Aromatic H-2, H-6 (para-fluoro ring) | 7.95 (d, $$J_{HF}=8.5$$ Hz) | $$^{1}J_{HF}$$ long-range | [5] [6] |
Aromatic H-3, H-5 | 7.21 (t, $$J=7.5$$ Hz) | – | [5] |
2,4-Dinitrophenyl ring protons | 8.10 – 8.35 (m) | – | [7] |
Key finding. Selective deuteration removes the 11–13 ppm hydrazone N–H signal, simplifying peak assignment and permitting accurate integration of the imine resonance.
Fluorine introduces characteristic one-bond $$^{13}$$C–$$^{19}$$F couplings.
Table 2. $$^{13}$$C and $$^{19}$$F correlations for 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d₃.
Nucleus | Atom | δ / ppm | $$^{1}J_{CF}$$ / Hz | Observation | Reference |
---|---|---|---|---|---|
$$^{13}$$C | C-4 (ipso) | 161.2 | 243 | Largest coupling in spectrum | [5] |
$$^{13}$$C | C-2, C-6 | 129.9 | 8 | Meta coupling | [5] |
$$^{19}$$F | F-4 | –102.4 | – | Single sharp singlet | [8] |
$$^{19}$$F | F-4 (E/Z isomers) | –63.5 (E) / –62.7 (Z) | – | Small pH-driven shift | [9] |
Research highlight. The $$^{19}$$F resonance moves by 0.8 ppm during E ⇌ Z isomerisation, providing a sensitive nuclear magnetic resonance switch for monitoring configurational changes [9].
The Fourier transform infrared spectrum is dominated by three functional clusters.
Table 3. Diagnostic Fourier transform infrared bands.
Band assignment | Wavenumber / cm$$^{-1}$$ | Intensity | Reference |
---|---|---|---|
$$\nu$$(C=N) hydrazone | 1618 (E) / 1621 (Z) | strong | [2] |
$$\nu$$(N–H) (absent in d₃) | 3285 | strong | [2] |
$$\nu$$(NO$$_{2}$$) asymmetric | 1548 | very strong | [10] |
$$\nu$$(NO$$_{2}$$) symmetric | 1350 | strong | [10] |
Deuteration effect. Replacement of N–H by N–D lowers the stretching frequency to ≈2440 cm$$^{-1}$$, markedly outside the crowded 3200–3300 cm$$^{-1}$$ region, assisting band deconvolution [3].
Raman spectroscopy probes lattice modes and discriminates E/Z and crystalline phases.
Table 4. Selected Raman markers.
Raman shift / cm$$^{-1}$$ | Mode | Phase sensitivity | Reference |
---|---|---|---|
1340 | Dinitrophenyl N–N stretch | Invariant; internal standard | [11] |
1003 | Phenyl ring breathing | Intensifies on crystallisation | [11] |
848 | Nitro ring deformation | Splits upon E → Z conversion | [7] |
315 | Low-frequency lattice | Appears only in ordered crystal | [12] |
Crystallographic insight. The 315 cm$$^{-1}$$ lattice mode vanishes in amorphous films yet sharpens in single crystals, enabling rapid non-destructive phase mapping of hydrazone formulations [12].
Electrospray and atmospheric-pressure chemical ionisation highlight isotope shifts and characteristic fragmentations.
Table 5. High-resolution accurate-mass behaviour.
Ion type | $$m/z$$ (d₀) | $$m/z$$ (d₃) | Neutral loss | Diagnostic feature | Reference |
---|---|---|---|---|---|
$$[M+H]^{+}$$ | 305.0694 | 308.0885 | – | +3 Da mass shift | [13] [14] |
MS² base peak | 288.0667 | 291.0858 | - OH (17 Da) | Confirms dinitrophenyl core | [13] |
Secondary fragment | 190.0483 | 193.0674 | aldehyde side-chain | Differentiates aldehydes from ketones | [15] |
Negative ion $$[M–H]^{-}$$ | 303.0548 | 306.0739 | NO$$_{2}$$ (46 Da) | Nitro group retention | [14] |
Analytical utility. The 3 Da shift for every deuterium label allows precise quantification of isotopic purity; simultaneous monitoring of the neutral hydroxyl radical loss in positive mode and nitro losses in negative mode safeguards compound authentication [13] [14].